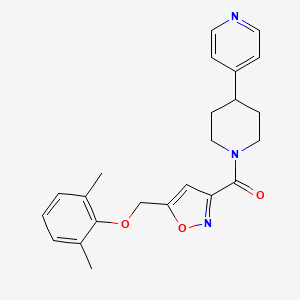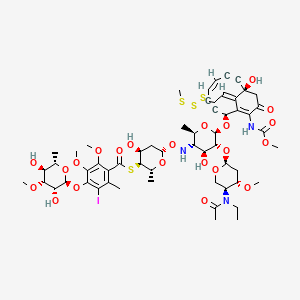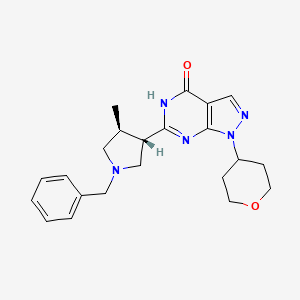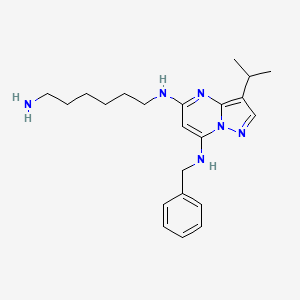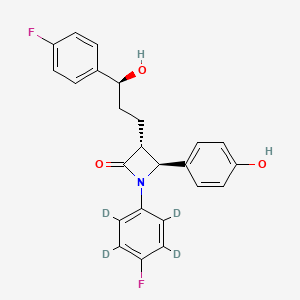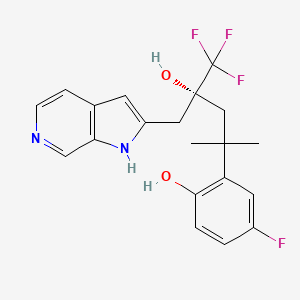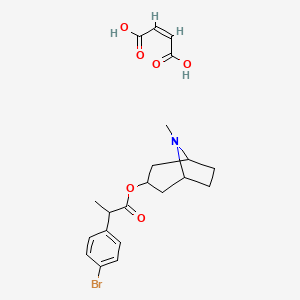
PG-9 Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maléate de PG-9: est un composé chimique connu pour ses puissantes propriétés analgésiques et nootropiques. Il est principalement utilisé dans la recherche scientifique pour étudier ses effets sur la libération de l'acétylcholine, un neurotransmetteur impliqué dans divers processus physiologiques . Le composé a la formule moléculaire C17H22BrNO2.C4H4O4 et une masse molaire de 468,34 g/mol .
Mécanisme D'action
Target of Action
PG-9 Maleate primarily targets the acetylcholine neurotransmitter system . Acetylcholine is a key neurotransmitter involved in various physiological functions, including muscle contraction, heart rate regulation, learning, and memory.
Mode of Action
This compound acts as a potent analgesic and nootropic agent . It increases the release of acetylcholine , thereby enhancing cholinergic transmission. This can lead to improved cognitive function and pain relief.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By increasing the release of acetylcholine, this compound can influence various downstream effects related to this neurotransmitter’s role in the body. These effects can include enhanced cognitive function, improved memory, and pain relief .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission. By increasing the release of acetylcholine, this compound can influence neuronal signaling, leading to potential improvements in cognitive function and pain relief .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du maléate de PG-9 implique l'estérification du 2-(4-bromophényl)propionate de tropanyle avec l'acide maléique. La réaction nécessite généralement un catalyseur et est réalisée sous des conditions de température et de pH contrôlées pour assurer un rendement élevé et une pureté optimale .
Méthodes de production industrielle: La production industrielle du maléate de PG-9 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction pour maintenir la cohérence et la qualité. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions: Le maléate de PG-9 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation des oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le maléate de PG-9 en ses formes réduites en utilisant des agents réducteurs comme l'hydrogène en présence d'un catalyseur.
Substitution: L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants:
Oxydation: Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction: Gaz hydrogène avec du palladium ou du platine comme catalyseur.
Substitution: Hydroxyde de sodium ou d'autres nucléophiles dans un solvant approprié.
Principaux produits formés:
Oxydation: Formation d'oxydes et d'autres dérivés oxydés.
Réduction: Formation de dérivés réduits avec des groupes fonctionnels modifiés.
Substitution: Formation de dérivés substitués avec différents groupes fonctionnels remplaçant l'atome de brome.
Applications de la recherche scientifique
Le maléate de PG-9 est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques:
Chimie: Il est utilisé pour étudier les mécanismes des réactions d'estérification et de substitution.
Biologie: Le composé est utilisé pour étudier le rôle de l'acétylcholine dans divers processus biologiques.
Médecine: Le maléate de PG-9 est étudié pour ses effets analgésiques et nootropiques potentiels, ce qui en fait un candidat pour le développement de nouveaux agents thérapeutiques.
Industrie: Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques .
Mécanisme d'action
Le maléate de PG-9 exerce ses effets en modulant la libération d'acétylcholine. Il agit comme un modulateur cholinergique présynaptique, augmentant la libération d'acétylcholine des terminaisons nerveuses. Cette augmentation de la libération d'acétylcholine conduit à une signalisation cholinergique accrue, ce qui est associé à ses effets analgésiques et nootropiques .
Applications De Recherche Scientifique
PG-9 maleate is widely used in scientific research due to its unique properties:
Chemistry: It is used to study the mechanisms of esterification and substitution reactions.
Biology: The compound is used to investigate the role of acetylcholine in various biological processes.
Medicine: this compound is studied for its potential analgesic and nootropic effects, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes .
Comparaison Avec Des Composés Similaires
Composés similaires:
Fenobam: Un antagoniste du récepteur du glutamate avec des effets nootropiques similaires.
Néfiracetam: Un modulateur du récepteur du GABA avec des propriétés cognitives améliorées.
Diméthylsulfoxyde (DMSO): Un solvant avec des effets neuroprotecteurs.
Unicité du maléate de PG-9: Le maléate de PG-9 est unique en raison de son double rôle d'analgésique et de nootropique. Contrairement à d'autres composés, il améliore spécifiquement la libération d'acétylcholine, ce qui en fait un outil précieux pour étudier la signalisation cholinergique et ses effets associés .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2.C4H4O4/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2;5-3(6)1-2-4(7)8/h3-6,11,14-16H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUSCULTLLOSLM-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B1139412.png)


![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)



